Comparative Physiological Potency: DSF vs. Unbranched Analog BDSF in X. campestris
In direct physiological comparisons, the native signal DSF is a far more potent regulator of quorum sensing in X. campestris pv. campestris than its unbranched analog, BDSF (cis-2-dodecenoic acid) [1]. While both molecules are detected by the same sensor histidine kinase, RpfC, BDSF is characterized as a 'low-active' quorum-sensing signal in this organism [1]. This functional divergence is critical for researchers selecting the appropriate signal for studying Xanthomonas virulence pathways.
| Evidence Dimension | Physiological QS Activity |
|---|---|
| Target Compound Data | High activity (paradigm signal) |
| Comparator Or Baseline | BDSF (cis-2-dodecenoic acid) |
| Quantified Difference | DSF is the high-activity regulator; BDSF is described as 'low-active' in X. campestris, requiring higher concentrations for similar effects [1]. |
| Conditions | In vivo physiological assays in Xanthomonas campestris pv. campestris [1]. |
Why This Matters
This confirms that the methyl branching is not just a structural variation but a key driver of in vivo potency, making DSF the required molecule for accurate experimental modeling of native Xanthomonas QS.
- [1] Zhou, S., et al. (2022). BDSF Is a Degradation-Prone Quorum-Sensing Signal Detected by the Histidine Kinase RpfC of Xanthomonas campestris pv. campestris. Applied and Environmental Microbiology, 88(7), e00031-22. View Source
